chemical structure and properties of 1-(2,6-Dichlorophenyl)propan-1-one
chemical structure and properties of 1-(2,6-Dichlorophenyl)propan-1-one
An In-depth Technical Guide to 1-(2,6-Dichlorophenyl)propan-1-one
Introduction: Unveiling a Key Synthetic Building Block
1-(2,6-Dichlorophenyl)propan-1-one (CAS No. 1261792-92-0) is a halogenated aromatic ketone of significant interest to the chemical and pharmaceutical research communities.[1] While not an active pharmaceutical ingredient (API) itself, its structural motifs are present in a variety of biologically active molecules. The 2,6-dichlorophenyl group, in particular, is a critical component in a new generation of agents targeting the central nervous system.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate in drug discovery and development.
The strategic placement of chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and steric profile, making it a valuable precursor for creating complex molecular architectures with tailored pharmacological activities. Understanding the core characteristics of this compound is therefore essential for researchers aiming to leverage its synthetic potential.
Section 1: Chemical Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These parameters govern its reactivity, solubility, and suitability for various synthetic transformations.
Molecular Structure
1-(2,6-Dichlorophenyl)propan-1-one consists of a propan-1-one group attached to a benzene ring that is substituted with two chlorine atoms at the 2 and 6 positions. The steric hindrance imposed by the two ortho-positioned chlorine atoms can influence the conformation of the propanone side chain relative to the aromatic ring.
Caption: Chemical structure of 1-(2,6-Dichlorophenyl)propan-1-one.
Physicochemical Data Summary
Quantitative data for this compound is limited in public literature. The following table summarizes known and predicted properties.
| Property | Value | Source |
| CAS Number | 1261792-92-0 | [1] |
| Molecular Formula | C₉H₈Cl₂O | [1] |
| Molecular Weight | 203.07 g/mol | [1] |
| Boiling Point | 227.8 ± 20.0 °C | Predicted[1] |
| Density | 1.258 ± 0.06 g/cm³ | Predicted |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Predicted Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and informative.
-
Aromatic Region: The three protons on the dichlorophenyl ring should appear as a multiplet system. Specifically, one triplet and one doublet (which may appear as a multiplet due to second-order effects) would be expected in the range of δ 7.2-7.5 ppm.
-
Aliphatic Region: The ethyl group of the propanone side chain will produce two distinct signals: a quartet around δ 2.8-3.1 ppm corresponding to the methylene (-CH₂-) group adjacent to the carbonyl, and a triplet around δ 1.1-1.3 ppm for the terminal methyl (-CH₃) group.[3]
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 7 unique carbon signals.[4]
-
Carbonyl Carbon: A characteristic peak for the ketone carbonyl (C=O) is expected in the downfield region, typically δ 195-205 ppm.
-
Aromatic Carbons: Six signals would correspond to the aromatic carbons. The two carbons bearing chlorine atoms (C-Cl) will be shifted downfield. The quaternary carbon attached to the acyl group will also be distinct. The remaining C-H carbons will appear in the typical aromatic range of δ 120-140 ppm.
-
Aliphatic Carbons: Two signals will be present for the ethyl group: one for the methylene carbon (-CH₂) around δ 30-40 ppm and one for the methyl carbon (-CH₃) around δ 8-15 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected between 1680-1700 cm⁻¹. Additional bands corresponding to C-Cl stretches (typically 600-800 cm⁻¹) and aromatic C=C and C-H stretches will also be present.[3]
-
Mass Spectrometry (Electron Ionization): The mass spectrum should show a molecular ion peak (M⁺) at m/z 202. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl) will be approximately 65% of the M⁺ peak, and the M+4 peak (from two ³⁷Cl) will be about 10% of the M⁺ peak. Key fragmentation pathways would likely involve the loss of the ethyl group (M-29) and cleavage at the acyl C-C bond.
Section 2: Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant synthetic route to 1-(2,6-Dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride.[5][6]
Mechanistic Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5] The key steps involve:
-
Generation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the propanoyl chloride, leading to the formation of a highly reactive propanoylium cation (CH₃CH₂CO⁺).
-
Electrophilic Attack: The electron-rich π-system of the dichlorobenzene ring attacks the electrophilic propanoylium cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Substrate Reactivity: 1,3-Dichlorobenzene is an electron-deactivated aromatic compound due to the inductive electron-withdrawing effect of the two chlorine atoms. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophilic attack compared to benzene.[7]
-
Catalyst Selection: To overcome the reduced reactivity of the substrate, a potent Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) is required in stoichiometric amounts. Weaker catalysts may result in low conversion or require harsh reaction conditions (e.g., high temperatures).[7]
-
Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used. It must be anhydrous, as any moisture will react with and deactivate the AlCl₃ catalyst.[7]
Caption: Experimental workflow for the synthesis of 1-(2,6-Dichlorophenyl)propan-1-one.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful execution relies on the strict adherence to anhydrous conditions to maintain catalyst activity.
-
Glassware and Atmosphere Preparation:
-
All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be thoroughly flame-dried or oven-dried to remove all traces of moisture.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
-
Reagent Charging:
-
To the reaction flask, charge anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the resulting suspension to 0 °C in an ice-water bath with continuous stirring.
-
-
Formation of Acylium Ion Complex:
-
Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. A mild exotherm may be observed. Stir the mixture for 15-20 minutes at 0 °C to ensure the complete formation of the acylium ion-catalyst complex.
-
-
Addition of Dichlorobenzene:
-
Add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 2-4 hours, or until the reaction is deemed complete by monitoring with an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
-
Reaction Quench and Work-up:
-
Carefully and slowly pour the reaction mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2,6-Dichlorophenyl)propan-1-one.
-
Section 3: Applications in Drug Discovery and Development
The true value of 1-(2,6-Dichlorophenyl)propan-1-one lies in its potential as a synthetic intermediate for creating high-value pharmaceutical compounds. The 2,6-dichlorophenyl moiety is a known pharmacophore that imparts specific properties to drug candidates.
A Precursor to Key Pharmaceutical Intermediates
Halogenated aromatic compounds are prevalent in pharmaceuticals, with chlorine-containing drugs representing a significant portion of FDA-approved medicines.[8] The chlorine atoms can enhance metabolic stability, improve membrane permeability, and provide key binding interactions with protein targets.
A prominent example highlighting the importance of this structural class is the synthesis of LY3154207 (Mevidalen) , a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[2][9][10] A critical building block for LY3154207 is 2-(2,6-dichlorophenyl)acetic acid .[11] While not a direct conversion, synthetic pathways can be envisioned where 1-(2,6-Dichlorophenyl)propan-1-one could be transformed into this acid or other valuable derivatives through reactions such as the Willgerodt-Kindler reaction or haloform reaction followed by further modifications.
Role as a Scaffold in Medicinal Chemistry
Beyond specific targets, 1-(2,6-Dichlorophenyl)propan-1-one serves as a versatile scaffold for library synthesis in drug discovery programs. The ketone functionality is a synthetic handle that allows for a wide array of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine side chains, creating libraries of compounds for screening.
-
Aldol Condensations: To build larger, more complex carbon skeletons.
-
Reduction to Alcohols: The resulting secondary alcohol, 1-(2,6-dichlorophenyl)propan-1-ol, can be used in ether or ester synthesis.[12]
These transformations enable medicinal chemists to systematically explore the structure-activity relationship (SAR) around the 2,6-dichlorophenyl core, optimizing for potency, selectivity, and pharmacokinetic properties.
Section 4: Safety and Handling
As a laboratory chemical with limited publicly available toxicological data, 1-(2,6-Dichlorophenyl)propan-1-one should be handled with care, following standard good laboratory practices. Hazard information for isomeric compounds, such as 1-(3,5-dichlorophenyl)propan-1-one, indicates potential risks.[13]
-
GHS Hazard Classification (Predicted):
-
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
In case of exposure, seek immediate medical attention. Consult a full Safety Data Sheet (SDS) from the supplier before use.
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